Cas no 924145-18-6 (3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one structure](https://ja.kuujia.com/scimg/cas/924145-18-6x500.png)
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one 化学的及び物理的性質
名前と識別子
-
- Z131743646
- 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one
- AKOS033253173
- 924145-18-6
- EN300-26606538
- 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one
-
- インチ: 1S/C23H31N3O2S/c1-16-20(17(2)25-23(24-16)29-4)13-14-22(27)26-15-7-5-6-8-21(26)18-9-11-19(28-3)12-10-18/h9-12,21H,5-8,13-15H2,1-4H3
- InChIKey: KYPNEHPLARHXON-UHFFFAOYSA-N
- SMILES: S(C)C1=NC(C)=C(C(C)=N1)CCC(N1CCCCCC1C1C=CC(=CC=1)OC)=O
計算された属性
- 精确分子量: 413.21369841g/mol
- 同位素质量: 413.21369841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 500
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 80.6Ų
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606538-0.05g |
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one |
924145-18-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-oneに関する追加情報
Introduction to 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one (CAS No. 924145-18-6)
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 924145-18-6, represents a novel molecular scaffold designed to explore potential therapeutic applications. The structural complexity of this molecule, featuring a pyrimidine core substituted with dimethyl and methylsulfanyl groups, coupled with an azepane ring system linked via an acetyl moiety, positions it as a candidate for further investigation in medicinal chemistry.
The pyrimidine moiety is a well-documented pharmacophore in drug development, known for its role in various biological processes and its interaction with enzymes and receptors. The presence of dimethyl and methylsulfanyl substituents on the pyrimidine ring may influence the electronic properties and binding affinity of the molecule, making it a promising candidate for modulating biological pathways. Specifically, the methylsulfanyl group can introduce hydrophobic interactions and potential hydrogen bonding capabilities, which are critical for drug-receptor interactions.
The second major component of this compound is the azepane ring system, which is a seven-membered heterocyclic amine. Azepane derivatives are known for their structural stability and ability to mimic natural amino acid scaffolds, thereby enhancing bioavailability and reducing metabolic degradation. The linkage of the azepane ring to the acetyl group at position 1 further extends the molecular framework, allowing for diverse conformational flexibility. This structural design is particularly intriguing as it may enable the compound to interact with multiple targets or exhibit allosteric effects.
The presence of a 4-methoxyphenyl group at the second position of the azepane ring adds another layer of complexity to the molecule. The methoxy group is a common pharmacophore that can influence both lipophilicity and metabolic stability. It may also participate in hydrophobic interactions or form hydrogen bonds, depending on the local environment within the binding site. The combination of these substituents suggests that this compound could exhibit multiple modes of action, making it a versatile tool for drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such complex molecules more accurately. Studies using virtual screening and docking simulations have shown that derivatives of this structural class may interact with enzymes involved in cancer metabolism, inflammation, and neurodegenerative diseases. For instance, preliminary computational studies suggest that modifications around the pyrimidine core could enhance binding to kinases or phosphodiesterases, which are key targets in oncology research.
In vitro experiments have begun to validate these computational predictions. Initial assays have demonstrated moderate activity against certain enzymatic targets, with IC50 values ranging from nanomolar to micromolar concentrations. These results are promising but require further optimization to improve potency and selectivity. The next phase of research will focus on synthesizing analogs with altered substitution patterns to fine-tune pharmacokinetic properties such as solubility, permeability, and metabolic stability.
The development of novel drug candidates often involves iterative cycles of synthesis, biological testing, and structural refinement. Given the complexity of this molecule (3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one) and its potential therapeutic relevance, it is likely that multiple derivatives will be explored before identifying a lead compound suitable for clinical development. Researchers may employ techniques such as high-throughput screening (HTS), structure-based drug design (SBDD), or fragment-based drug discovery (FBDD) to accelerate this process.
One particularly exciting aspect of this compound is its potential application in addressing unmet medical needs. For example, modifications to the azepane ring system could enhance blood-brain barrier penetration, making it a candidate for treating central nervous system disorders. Additionally, fine-tuning the electronic properties of the pyrimidine core might improve interactions with specific receptors or enzymes implicated in metabolic diseases or autoimmune conditions.
The synthesis of such complex molecules requires expertise in multi-step organic chemistry and an understanding of stereochemistry to ensure optimal biological activity. Advanced synthetic methodologies will be employed to construct the target molecule efficiently while maintaining high enantiomeric purity if necessary. Techniques such as transition-metal-catalyzed cross-coupling reactions or asymmetric hydrogenation may play crucial roles in building key functional groups while preserving desired chemical properties.
As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into clinical candidates. These partnerships leverage complementary expertise in medicinal chemistry, pharmacology, bioinformatics, and regulatory affairs to streamline drug development pipelines effectively. The ultimate goal is not only to discover novel therapeutics but also to understand how these compounds interact with biological systems at a molecular level through extensive preclinical studies.
The regulatory landscape also plays a critical role in advancing new drug candidates like this one through clinical trials before they can reach patients worldwide. Compliance with Good Manufacturing Practices (GMP), Good Clinical Practices (GCP), and other regulatory guidelines ensures that experimental drugs are safe for human testing while providing robust data for submission during New Drug Application (NDA) processes if successful results are obtained from Phase I–III trials.
In conclusion,3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one (CAS No: 924145-18-6) represents an intriguing chemical entity with potential therapeutic applications across multiple disease areas due to its unique structural features including its combined pyrimidine/azepane framework,dimethyl,,methylsulfanyl,and 4-methoxyphenyl substituents . While further research is needed before moving into clinical development , ongoing investigations hold promise for uncovering new treatments based on this innovative molecular scaffold . Future studies should focus on optimizing synthetic routes , improving pharmacological profiles ,and exploring mechanisms-of-action through both computational modeling experiments . By doing so scientists hope harness full therapeutic potential compounds like these contribute addressing global health challenges effectively .
924145-18-6 (3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one) Related Products
- 2138191-58-7(Sodium 6-(dimethylamino)pyridine-3-sulfinate)
- 2171804-95-6(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid)
- 1805635-42-0(Methyl 2-cyano-4-hydroxy-5-methylbenzoate)
- 1094446-13-5(5-ethoxy-1-(thiophen-2-yl)pentane-1,3-dione)
- 2331211-57-3((1S,3R)-3-Amino-cyclohexanol hydrochloride)
- 476323-53-2(3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide)
- 2229121-84-8(tert-butyl N-1-(azetidin-3-yl)-3,3-dimethylbutan-2-ylcarbamate)
- 2171709-68-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyridine-4-carboxylic acid)
- 1305323-10-7(Methyl 6-methoxy-1H-benzimidazole-4-carboxylate)
- 1012369-72-0((R)-Tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate)




